Hydroperoxide, 1,1-diphenylethyl-

Description

Contextual Significance in Organic Chemistry and Materials Science

The primary significance of 1,1-diphenylethyl hydroperoxide lies in its function as a free-radical initiator. ontosight.ai Upon decomposition, it generates reactive radicals that can initiate the polymerization of various monomers, leading to the formation of a wide range of polymers and copolymers. ontosight.ai This property makes it a valuable tool in materials science for the synthesis of new polymeric materials with tailored properties.

In organic chemistry, beyond polymerization, benzylic hydroperoxides like 1,1-diphenylethyl hydroperoxide are utilized as oxidizing agents. beilstein-journals.orgnih.gov They are instrumental in various transformations, including the oxidation of C–H bonds. mdpi.com The reactivity of the O-O single bond, which is inherently weak, allows for homolysis or transformations mediated by electrophiles, bases, or electron transfer. sci-hub.se This reactivity is harnessed in oxidation catalysis and as a precursor for generating oxygen-centered radicals for studies in physical organic and bioorganic chemistry. sci-hub.se

The decomposition of 1,1-diphenylethyl hydroperoxide is a complex process that yields several products. Studies on the induced decomposition of 1,1-diphenylethyl hydroperoxide have identified major products resulting from the intricate free-radical processes involving intermediate radicals like 1,1-diphenylethoxyl and 1-phenyl-1-phenoxyethoxyl. researchgate.netresearchgate.netcdnsciencepub.com These intermediates can undergo hydrogen atom abstraction, β-scission, and rearrangement. researchgate.netresearchgate.netcdnsciencepub.com

The table below details the products formed during the induced decomposition of 1,1-diphenylethyl hydroperoxide in different solvents at 303 K.

| Product | Yield (mol/mol of initiator decomposed) in CH₃CN | Yield (mol/mol of initiator decomposed) in C₆H₅Cl |

| 1,1-Diphenylethanol (B1581894) | 0.092 | 0.097 |

| Acetophenone (B1666503) | 0.008 | 0.0125 |

| Phenol (B47542) | 0.0065 | 0.015 |

| Phenyl Benzoate (B1203000) | - | 0.0022 |

| Benzophenone (B1666685) | - | 0.0006 |

| Data sourced from studies on the self-reaction of 1,1-diphenylethylperoxyl radicals. cdnsciencepub.com |

Historical Perspective of Hydroperoxide Research Relevant to 1,1-Diphenylethyl Hydroperoxide

The field of organic peroxide chemistry has a rich history spanning over a century. beilstein-journals.orgnih.gov These compounds, including hydroperoxides, have long been recognized as important intermediates and reagents in both industrial and laboratory settings. beilstein-journals.orgnih.gov Historically, they have been employed as oxidizing agents and, critically, as initiators for free-radical reactions. beilstein-journals.orgnih.gov Organic peroxides, including alkyl and aryl hydroperoxides, are among the most significant radical initiators used in the industrial manufacturing of polymers from unsaturated monomers. beilstein-journals.orgnih.gov

A cornerstone in the history of hydroperoxide chemistry is the Hock rearrangement , an acid-catalyzed rearrangement of organic hydroperoxides that results in the cleavage of a C-C bond adjacent to the hydroperoxy group. beilstein-journals.org This reaction has immense industrial importance, most notably in the cumene (B47948) process, where cumene hydroperoxide rearranges to produce phenol and acetone (B3395972) on a massive scale. beilstein-journals.orgnih.gov The study of the Hock rearrangement for various hydroperoxides, including those structurally similar to 1,1-diphenylethyl hydroperoxide, has provided fundamental insights into reaction mechanisms involving carbocation intermediates. stackexchange.comechemi.com

The development of synthetic methods, such as the autoxidation of hydrocarbons, has been crucial for accessing hydroperoxides. The autoxidation of 1,1-diphenylethane (B1196317), for instance, leads to the formation of 1,1-diphenylethyl hydroperoxide. researchgate.netresearchgate.netcdnsciencepub.com Research into the products of such autoxidation reactions has helped to elucidate the complex radical chain mechanisms involved.

The following table presents the products from the thermally initiated autoxidation of 1,1-diphenylethane at 303 K.

| Product | Yield (mmol) |

| 1,1-Diphenylethyl hydroperoxide | 230 - 900 |

| 1,1-Diphenylethanol | 4.2 - 9.7 |

| Acetophenone | 0.375 - 2.0 |

| 1,1-Diphenylethyl peroxide | 16.8 - 27.7 |

| Phenol | 2.2 - 36 |

| Data represents a range of yields under varying oxygen pressures and reaction times. cdnsciencepub.com |

Current Research Landscape and Emerging Trends in Hydroperoxide Chemistry

The contemporary research landscape for hydroperoxides is vibrant and expanding into new areas of synthesis and application. A significant trend is the development of novel catalytic systems to control the reactivity of hydroperoxides. Recent advances include metal-catalyzed C–H oxidation and peroxidation reactions using hydroperoxides like tert-butyl hydroperoxide (TBHP) as the oxidant, often in combination with catalysts based on copper, iron, or iridium. mdpi.combeilstein-journals.org These methods allow for the functionalization of a wide range of substrates, including alkylaromatics, benzyl (B1604629) alcohols, and amides. beilstein-journals.orgnih.gov

Enantioselective peroxidation represents another key research frontier. The use of chiral copper(I) complexes has enabled the enantioselective peroxidation of alkylaromatics with TBHP, opening pathways to chiral peroxide compounds. beilstein-journals.org Furthermore, hydroperoxides are being increasingly employed in tandem or cascade reactions, where their initial transformation triggers subsequent bond-forming events in a one-pot process, leading to complex molecular architectures. beilstein-journals.org

The mechanism of hydroperoxide decomposition continues to be an area of intense investigation. Detailed kinetic studies, including the radical-induced decomposition of tertiary hydroperoxides, provide fundamental data on the behavior of the resulting alkoxy and peroxy radicals. cdnsciencepub.com For example, research has shown that the 1,1-diphenylethoxy radical, formed from 1,1-diphenylethyl hydroperoxide, can undergo a rapid 1,2-phenyl shift, a process that competes with β-scission. researchgate.netcdnsciencepub.com

In the realm of polymer chemistry, while traditional free-radical polymerization remains a major application, there is growing interest in the role of hydroperoxides and their derivatives in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). While not a direct initiator in classical ATRP, the chemistry of peroxides is relevant to side reactions and the development of new initiation systems. For instance, degradable initiators responsive to oxidizing agents like hydrogen peroxide are being designed for ATRP to create stimuli-responsive polymers. nih.gov

Below is a table of physicochemical properties for 1,1-diphenylethyl hydroperoxide and its structural analog, cumene hydroperoxide, for comparison.

| Property | 1,1-Diphenylethyl hydroperoxide | Cumene hydroperoxide (1-Methyl-1-phenylethyl hydroperoxide) |

| CAS Number | 2186-29-0 guidechem.com | 80-15-9 chemeo.com |

| Molecular Formula | C₁₄H₁₄O₂ guidechem.com | C₉H₁₂O₂ chemeo.com |

| Molecular Weight | 214.26 g/mol | 152.19 g/mol chemeo.com |

| Boiling Point | Not readily available | 153 °C atamanchemicals.com |

| O-O Bond Dissociation Energy (Calculated) | ~36.3 kcal/mol wayne.edu | ~34.0 kcal/mol wayne.edu |

| Note: Experimental data for 1,1-diphenylethyl hydroperoxide is limited. Some values are estimated or derived from analogous compounds. |

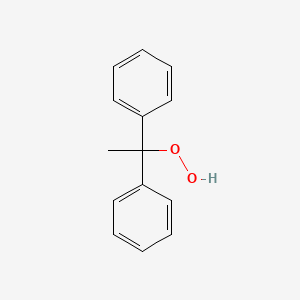

Structure

2D Structure

3D Structure

Properties

CAS No. |

2186-29-0 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(1-hydroperoxy-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H14O2/c1-14(16-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |

InChI Key |

BQFDWZCVGKLOIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 1,1 Diphenylethyl Hydroperoxide

Homogeneous Catalysis in 1,1-Diphenylethyl Hydroperoxide Synthesis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers a well-established route for the synthesis of 1,1-diphenylethyl hydroperoxide. This method typically involves the autoxidation of 1,1-diphenylethane (B1196317) using dissolved transition metal catalysts.

The autoxidation of hydrocarbons like 1,1-diphenylethane is a radical chain reaction that can be effectively initiated and catalyzed by transition metal complexes, particularly those of cobalt and manganese. osti.gov These metals are proficient at cycling between different oxidation states, which allows them to facilitate the formation of the radical species necessary to initiate the oxidation process. The reaction is typically initiated by the abstraction of a hydrogen atom from the weak benzylic C-H bond of 1,1-diphenylethane. wikipedia.org

The catalytic cycle often begins with the reaction of the metal catalyst with a small amount of existing hydroperoxide or other initiators to form a more active oxidizing species. This species then abstracts the tertiary hydrogen from 1,1-diphenylethane, generating a resonance-stabilized 1,1-diphenylethyl radical. This initiation step is crucial as it overcomes the kinetic barrier for the direct reaction between the hydrocarbon and molecular oxygen.

Once the 1,1-diphenylethyl radical is formed, it enters a propagation cycle involving molecular oxygen. ontosight.ai Molecular oxygen, being a diradical in its ground state, reacts rapidly with the carbon-centered 1,1-diphenylethyl radical to form a 1,1-diphenylethylperoxyl radical (ROO•). wikipedia.org

The primary reactions in the catalytic cycle are:

Initiation: R-H + Initiator → R•

Propagation Step 1: R• + O₂ → ROO•

Propagation Step 2: ROO• + R-H → ROOH + R•

The efficiency of the process depends on factors such as catalyst concentration, temperature, and oxygen pressure.

Table 1: Representative Data for Homogeneous Catalysis of 1,1-Diphenylethane Autoxidation Note: This table is illustrative, based on typical conditions for alkylaromatic oxidation.

| Catalyst Precursor | Precursor | Solvent | Temperature (°C) | Typical Hydroperoxide Selectivity |

|---|---|---|---|---|

| Cobalt(II) naphthenate | 1,1-Diphenylethane | None (neat) or inert solvent | 100-130 | Moderate to High |

| Manganese(II) acetate | 1,1-Diphenylethane | Acetic Acid | 100-120 | Moderate |

| Co/Mn Acetate mixture | 1,1-Diphenylethane | Acetic Acid | 100-120 | High |

Heterogeneous Catalysis in 1,1-Diphenylethyl Hydroperoxide Formation

Heterogeneous catalysis provides an alternative pathway that simplifies catalyst recovery and product purification. In this approach, a solid catalyst is employed in a liquid-phase reaction.

A variety of solid materials have been investigated for the oxidation of alkylaromatics. For the oxidation of 1,1-diphenylethane and its analogs, catalysts such as metal oxides and supported metals are effective. For instance, perovskite oxide nanoparticles, like LaFeO₃, have been shown to be efficient and stable heterogeneous catalysts for related oxidative transformations. researchgate.net Another class of effective catalysts includes cobalt supported on zeolites, such as Co/ZSM-5, which can facilitate the abstraction of a hydrogen atom to initiate the oxidation reaction. osti.gov Antimonate catalysts containing oxide complexes of antimony and metals like uranium or iron have also been used for the vapor-phase catalytic oxidation of 1,1-diphenylethane, which proceeds via a hydroperoxide intermediate to form benzophenone (B1666685). google.com

In heterogeneous catalysis, the reaction occurs at the interface between the solid catalyst and the fluid phase containing the reactants. The mechanism involves several steps:

Adsorption: The reactants, 1,1-diphenylethane and molecular oxygen, adsorb onto the active sites on the catalyst surface.

Surface Reaction: The catalyst surface facilitates the activation of the C-H bond of the adsorbed 1,1-diphenylethane, leading to the formation of a surface-bound radical intermediate. This intermediate then reacts with adsorbed oxygen to form a hydroperoxide species.

Desorption: The final product, 1,1-diphenylethyl hydroperoxide, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The nature of the catalyst's surface, including its composition, porosity, and surface area, plays a critical role in its activity and selectivity.

Table 2: Examples of Heterogeneous Catalysts for Alkylaromatic Oxidation Note: This table presents catalyst types used for the oxidation of alkylaromatics, a class of reactions that includes the formation of 1,1-diphenylethyl hydroperoxide.

| Catalyst Type | Support Material | Reactant | Key Product(s) |

|---|---|---|---|

| Antimonate Complex | - | 1,1-Diphenylethane | Benzophenone |

| Perovskite Oxide | - | Isobutane | tert-Butyl alcohol |

| Cobalt | ZSM-5 Zeolite | Ethylbenzene | Ethylbenzene Hydroperoxide |

| Gold Nanoparticles | Carbon | Cyclooctene | Epoxide/Hydroperoxide |

Green Chemistry Approaches to 1,1-Diphenylethyl Hydroperoxide Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are environmentally benign and sustainable. beilstein-journals.org For the synthesis of 1,1-diphenylethyl hydroperoxide, this involves using safer reagents, milder conditions, and energy-efficient processes.

A prominent green approach is the use of visible-light-induced photocatalysis. nsf.gov This method can employ a metal-free organic dye, such as eosin (B541160) Y, as a photocatalyst, with molecular oxygen as the sustainable oxidant and an energy-efficient light source like a blue LED. The mechanism proceeds via a hydrogen atom transfer (HAT) from the 1,1-diphenylethane to the photo-excited catalyst. This generates the 1,1-diphenylethyl radical, which is subsequently trapped by molecular oxygen to yield the hydroperoxide product. This approach avoids the use of transition metal catalysts and often proceeds under mild, ambient temperature conditions. nsf.gov

Other green strategies focus on process intensification. For example, ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions has been shown to be effective for related peroxide syntheses. mdpi.com Using a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) can enhance reaction rates, improve yields, and simplify catalyst separation and recycling, all of which align with the principles of green chemistry. mdpi.com The use of molecular oxygen as the primary oxidant is itself an inherently green feature of the synthesis. nsf.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of greener synthetic methodologies for the production of organic peroxides has led to investigations into solvent-free and environmentally benign reaction conditions. The traditional use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Therefore, developing processes that minimize or eliminate solvent use is a key objective in sustainable chemistry.

One notable approach to the environmentally friendly oxidation of 1,1-diphenylethylene (B42955), the precursor to 1,1-diphenylethyl hydroperoxide, involves copper-catalyzed oxidation under organic solvent-free and biphasic conditions. rsc.orgrsc.org In these systems, water, a green and abundant solvent, can be used, and the reaction can proceed at room temperature. rsc.org While these conditions have been reported to favor the formation of benzophenone through oxidative cleavage, they highlight the potential for developing solvent-free systems for hydroperoxide synthesis. The use of readily available and inexpensive metal catalysts like copper salts further enhances the environmental and economic viability of such processes. rsc.orgrsc.org

The choice of oxidant is also crucial for developing an environmentally benign process. While organic hydroperoxides like tert-butyl hydroperoxide (TBHP) are often used, the ideal green oxidant is molecular oxygen or hydrogen peroxide, as they produce water as the only byproduct. psu.edunih.gov Photocatalytic methods that utilize visible light and a photocatalyst to activate molecular oxygen for the oxidation of styrenic compounds, including 1,1-diphenylethylene, represent a promising avenue. psu.edubeilstein-journals.orgmdpi.com These reactions can sometimes be performed in aqueous media or with minimal solvent, further reducing their environmental impact. psu.edu

The following table summarizes the results of a copper-catalyzed oxidation of 1,1-diphenylethylene under organic solvent-free conditions, demonstrating the feasibility of such systems. While the primary product is the cleavage product (benzophenone), it provides a basis for the development of selective hydroperoxidation under similar green conditions.

Table 1: Copper-Catalyzed Solvent-Free Oxidation of 1,1-Diphenylethylene

| Catalyst (mol%) | Ligand (mol%) | Oxidant | Time (h) | Conversion (%) | Yield of Benzophenone (%) | Reference |

|---|---|---|---|---|---|---|

| CuCl₂·2H₂O (5) | Neocuproine (5) | TBHP (2 equiv) | 0.5 | >99 | 95 | rsc.org |

| CuCl₂·2H₂O (5) | None | TBHP (2 equiv) | 24 | 85 | 83 | rsc.org |

| [Cu(μ-Cl)Cl(phen)]₂ (2.5) | None | TBHP (2 equiv) | 24 | 83 | 81 | rsc.org |

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems for the synthesis of 1,1-diphenylethyl hydroperoxide focuses on the use of catalysts that are not only efficient and selective but also recyclable and environmentally friendly. The ideal catalyst should facilitate the reaction under mild conditions and be easily separated from the reaction mixture for reuse, minimizing waste and production costs.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive for sustainable processes due to their ease of separation and recycling. acs.org Examples of such catalysts that have been explored for alkene oxidation, and could be adapted for the synthesis of 1,1-diphenylethyl hydroperoxide, include metal complexes immobilized on solid supports like silica (B1680970) gel. acs.orgnih.gov For instance, a silica gel-supported ruthenium complex has demonstrated high efficiency and recyclability in the oxidation of various alkenes. acs.orgnih.gov Similarly, polymer-supported molybdenum(VI) catalysts have been shown to be effective for alkene epoxidation and can be recycled and reused. strath.ac.uklboro.ac.uk

The use of earth-abundant and non-toxic metals as catalysts is another key aspect of sustainability. Copper-based catalysts, for example, are an attractive alternative to more precious or toxic metals. rsc.orgrsc.org Research has shown that simple copper salts can effectively catalyze the oxidation of 1,1-diphenylethylene. rsc.orgrsc.org To enhance their stability and allow for recycling, these copper catalysts can be incorporated into more complex systems, such as porous composites. mdpi.com

Photocatalysis offers a particularly sustainable approach, harnessing light energy to drive chemical reactions. beilstein-journals.orgmdpi.com Organic dyes and semiconductor materials can act as photocatalysts, activating molecular oxygen under visible light irradiation to oxidize alkenes. psu.edumdpi.com These systems can operate at ambient temperature and pressure, and the photocatalysts can often be recovered and reused. The regioselectivity of the photocatalytic addition of nucleophiles to 1,1-diphenylethylene has been shown to be controllable by the choice of photocatalyst. beilstein-journals.org

The following table presents examples of sustainable catalytic systems that have been used for the oxidation of alkenes, illustrating the types of catalysts that could be developed for the selective synthesis of 1,1-diphenylethyl hydroperoxide.

Table 2: Examples of Sustainable Catalytic Systems for Alkene Oxidation

| Catalyst | Support/System | Substrate | Oxidant | Key Features | Reference |

|---|---|---|---|---|---|

| Ruthenium Complex | Silica Gel | Alkenes | TBHP | Recyclable, high turnover numbers | acs.orgnih.gov |

| Mo(VI) Complex | Polybenzimidazole | Alkenes | TBHP | Recyclable polymer-supported catalyst | strath.ac.uk |

| Copper(II) Chloride | Biphasic (Water) | 1,1-Diphenylethylene | TBHP | Solvent-free, recyclable aqueous phase | rsc.org |

| Rose Bengal | Homogeneous | 1,1-Diphenylethylene | O₂/Visible Light | Metal-free, uses molecular oxygen | mdpi.com |

| LaFeO₃ | Nanoparticles | α-Bromostyrene | O₂ | Heterogeneous, stable perovskite catalyst | researchgate.net |

Decomposition Mechanisms and Radical Chemistry of 1,1 Diphenylethyl Hydroperoxide

Thermal Decomposition Pathways and Associated Kinetics

The thermal decomposition of 1,1-diphenylethyl hydroperoxide is a fundamental process that underpins its application as a radical initiator. This process is highly dependent on temperature and the surrounding chemical environment.

The primary step in the thermal decomposition of 1,1-diphenylethyl hydroperoxide is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak and susceptible to breaking upon thermal activation, leading to the formation of two radical species: a 1,1-diphenylethoxyl radical and a hydroxyl radical.

Reaction: C₆H₅C(CH₃)(C₆H₅)OOH → C₆H₅C(CH₃)(C₆H₅)O• + •OH

The 1,1-diphenylethoxyl radical is a key intermediate that can subsequently undergo various reactions, including hydrogen abstraction or β-scission, to generate other radical and non-radical species.

The rate of thermal decomposition of 1,1-diphenylethyl hydroperoxide is highly sensitive to temperature. As the temperature increases, the rate of O-O bond homolysis increases, following the principles of chemical kinetics. This relationship is quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Table 1: Comparison of Activation Energies for Hydroperoxide Decomposition

| Hydroperoxide | Activation Energy (Ea) (kJ/mol) |

| Cumene (B47948) Hydroperoxide | 122.0 ± 3.0 researchgate.net |

| Hydrogen Peroxide | 14 mdpi.com |

The rate of decomposition can be expressed by the following general rate law:

Rate = k [C₆H₅C(CH₃)(C₆H₅)OOH]ⁿ

where 'n' is the reaction order. For many hydroperoxides, the decomposition can follow first-order kinetics, particularly at lower concentrations. However, at higher concentrations, induced decomposition pathways can lead to more complex kinetic behavior researchgate.net.

Photochemically Induced Decomposition Processes

In addition to thermal energy, electromagnetic radiation, particularly in the ultraviolet (UV) region, can induce the decomposition of 1,1-diphenylethyl hydroperoxide. This photochemical pathway offers an alternative method for generating radicals at lower temperatures than required for thermal decomposition.

For a photochemical reaction to occur, the molecule must first absorb light energy. Hydroperoxides are known to absorb UV light, which can promote them to an electronically excited state. While the specific UV-Vis absorption spectrum for 1,1-diphenylethyl hydroperoxide is not provided in the search results, aromatic compounds generally exhibit strong absorption in the UV region. The presence of two phenyl groups in 1,1-diphenylethyl hydroperoxide suggests that it would have significant UV absorbance.

Upon absorption of a photon, the hydroperoxide molecule is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a triplet state or directly decompose. The excited state's excess energy is localized in the weak O-O bond, leading to its cleavage.

The photolysis of hydroperoxides is a known source of reactive oxygen species (ROS), including hydroxyl radicals and, in some cases, singlet oxygen. The primary photochemical process is the homolysis of the O-O bond, similar to the thermal decomposition pathway, yielding a 1,1-diphenylethoxyl radical and a hydroxyl radical.

Reaction: C₆H₅C(CH₃)(C₆H₅)OOH + hν → C₆H₅C(CH₃)(C₆H₅)O• + •OH

These highly reactive radicals can then initiate further reactions. In the presence of molecular oxygen, the possibility of forming singlet oxygen arises, although the precise mechanisms and quantum yields for 1,1-diphenylethyl hydroperoxide are not detailed in the available literature. The generation of such reactive species is a key aspect of the use of hydroperoxides in photodynamic therapy and other applications where targeted oxidation is desired.

Radical-Induced Decomposition and Chain Reaction Dynamics

The primary radicals generated from the initial thermal or photochemical decomposition can attack an intact hydroperoxide molecule, abstracting a hydrogen atom from the hydroperoxyl group. This results in the formation of a water molecule and a 1,1-diphenylethylperoxyl radical.

Reaction: R• + C₆H₅C(CH₃)(C₆H₅)OOH → RH + C₆H₅C(CH₃)(C₆H₅)OO•

This newly formed peroxyl radical can then participate in a series of propagation steps. For instance, it can abstract a hydrogen atom from a suitable donor, regenerating a different radical and forming the hydroperoxide, thus propagating the chain. Alternatively, two peroxyl radicals can terminate by combining to form non-radical products.

Hydrogen Abstraction and Beta-Scission Pathways of Derived Alkoxy Radicals

The 1,1-diphenylethoxy radical (Ph₂C(Me)O•), generated from the decomposition of the hydroperoxide or the self-reaction of peroxy radicals, is a central intermediate that dictates the formation of major products. This alkoxy radical can undergo several competing reactions, primarily hydrogen abstraction and beta-scission (β-scission).

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule (R'-H), such as the parent hydroperoxide itself or the solvent, to form 1,1-diphenylethanol (B1581894) (Ph₂C(Me)OH) rsc.org. The rate of this reaction is dependent on the concentration and bond dissociation energy of the H-donor.

Beta-Scission: Alternatively, the alkoxy radical can undergo β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. For the 1,1-diphenylethoxy radical, this fragmentation can occur in two ways: cleavage of a methyl group to yield benzophenone (B1666685) and a methyl radical, or cleavage of a phenyl group to yield acetophenone (B1666503) and a phenyl radical. Research indicates that β-scission is a significant pathway in the decomposition of this radical rsc.org. The resulting carbon-centered radicals can then participate in further reactions, such as propagation or termination steps.

The competition between hydrogen abstraction and β-scission is a critical factor influencing the final product distribution.

Intramolecular Rearrangements of Reactive Radicals (e.g., 1,2-Phenyl Shift)

In addition to abstraction and scission, the 1,1-diphenylethoxy radical can undergo intramolecular rearrangement. A notable pathway is the 1,2-phenyl shift, a type of sigmatropic rearrangement where a phenyl group migrates from the carbon to the adjacent oxygen atom scispace.com. This rearrangement results in the formation of a 1-phenyl-1-phenoxylethoxy radical rsc.org.

The mechanism of this shift is thought to proceed through a spirobicyclic transition state where the π-system of the phenyl ring attacks the radical oxygen center mpg.de. This rearranged radical is also unstable and can subsequently undergo its own hydrogen abstraction or β-scission reactions, leading to products such as phenyl benzoate (B1203000) rsc.org. The driving force for such rearrangements is the formation of a more stable radical intermediate scispace.com. The presence of products like phenyl benzoate and benzophenone in decomposition studies confirms that both β-scission and rearrangement pathways are active for the 1,1-diphenylethoxy radical rsc.org.

The yields of various products from the induced decomposition of 1,1-diphenylethyl hydroperoxide provide insight into the prevalence of these different radical pathways.

| Product | Yield (mol %) in CH₃CN | Yield (mol %) in C₆H₅Cl |

|---|---|---|

| 1,1-Diphenylethanol | 15 | 41 |

| Acetophenone | 1.5 | 5 |

| Benzophenone | 36 | 12 |

| Phenyl Benzoate | 1.5 | 1.5 |

Metal-Catalyzed Decomposition Mechanisms

The decomposition of 1,1-diphenylethyl hydroperoxide can be significantly accelerated by the presence of transition metal ions. These metals act as catalysts, lowering the activation energy for the homolytic cleavage of the peroxide bond and influencing the subsequent radical reactions. The mechanisms are often complex, involving redox cycling of the metal ion.

Interaction of Transition Metal Ions with the Hydroperoxide Moiety

Transition metals such as iron, copper, cobalt, and nickel can readily participate in redox reactions, making them effective catalysts for hydroperoxide decomposition nih.govresearchgate.net. The catalytic cycle is typically initiated by the interaction of the metal ion with the hydroperoxide. The metal can act as either a one-electron reductant or a one-electron oxidant.

The general reactions can be represented as:

Reductive Cleavage: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

Oxidative Cleavage: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

This pair of reactions, often referred to as a Haber-Weiss-type cycle, efficiently generates both alkoxy (RO•) and peroxy (ROO•) radicals. The initial interaction involves the formation of a coordination complex between the metal ion and the hydroperoxide, which facilitates the electron transfer process rsc.org. The specific nature of the ligand environment around the metal ion can significantly influence the catalytic activity and the product distribution rsc.org.

Electron Transfer and Reductive Scission Processes

The core of the metal-catalyzed mechanism is an electron transfer process that leads to the reductive scission of the weak O-O bond. When a lower oxidation state metal ion (e.g., Fe²⁺, Cu⁺, Co²⁺) interacts with the hydroperoxide, it donates an electron to the peroxide moiety. This transfer results in the homolytic cleavage of the O-O bond, producing an alkoxy radical and a hydroxide (B78521) ion, while the metal is oxidized to a higher state (e.g., Fe³⁺, Cu²⁺, Co³⁺).

This reductive scission is often the rate-determining step in the generation of the highly reactive alkoxy radicals. The higher oxidation state metal ion can then react with another molecule of hydroperoxide to produce a peroxy radical and a proton, thereby regenerating the lower oxidation state metal ion and completing the catalytic cycle. This dual reactivity allows a small amount of metal catalyst to decompose a large amount of hydroperoxide.

Computational Modeling of Catalytic Decomposition Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of metal-catalyzed hydroperoxide decomposition at a molecular level. While specific DFT studies on 1,1-diphenylethyl hydroperoxide are not widely available, research on analogous compounds like 1-phenylethyl hydroperoxide and cumene hydroperoxide provides significant insights scispace.comwhiterose.ac.uk.

DFT calculations can model the entire reaction pathway, including the formation of the initial metal-hydroperoxide complex, the transition state for O-O bond cleavage, and the final products ichem.mdnih.gov. For instance, a DFT study on the copper-mediated decomposition of 1-phenylethyl hydroperoxide showed that the hydroperoxide favorably binds to a Cu(II) ion through its hydroxyl oxygen atom, forming a pre-reaction complex whiterose.ac.uk. The subsequent O-O bond cleavage was found to be the critical step, with calculations helping to determine the energy barriers for the formation of free radicals whiterose.ac.uk.

Furthermore, computational methods like the Complete Basis Set (CBS-APNO) have been used to calculate thermochemical data, such as the O-O bond dissociation energy (BDE). For the closely related cumene hydroperoxide, the O-O BDE was calculated to be 45.01 kcal/mol, providing a quantitative measure of the bond's weakness scispace.com. These computational approaches allow researchers to explore the effects of different metals, ligands, and solvent environments on the reaction mechanism, complementing experimental findings and guiding the design of more efficient catalytic systems.

Based on the available research, a comprehensive article focusing solely on the chemical compound “Hydroperoxide, 1,1-diphenylethyl-” that details specific decomposition mechanisms, radical scavenging, and antioxidant interactions cannot be generated. The detailed scientific literature required to fulfill the user's request is centered on the closely related and more extensively studied compound, 1-methyl-1-phenylethyl hydroperoxide, also known as cumene hydroperoxide.

Scientific studies on hydroperoxide decomposition by antioxidants, including the role of phosphites and other scavengers, overwhelmingly use cumene hydroperoxide as the model substrate. For instance, research on the mechanisms of antioxidant action involving phosphites and metal complexes, such as zinc, cobalt, nickel, and copper dialkyldithiophosphates, explicitly details the reaction products and kinetics with cumene hydroperoxide. rsc.orgrsc.orgrsc.orgrsc.orgrsc.org

Therefore, providing a scientifically accurate and detailed article that strictly adheres to the requested outline for "Hydroperoxide, 1,1-diphenylethyl-" is not possible with the current body of scientific literature found. An article on this specific compound would lack the detailed research findings, data tables, and in-depth mechanistic discussion required.

Applications of 1,1 Diphenylethyl Hydroperoxide in Polymerization Science and Materials Synthesis

Initiation of Free Radical Polymerization Processes

1,1-Diphenylethyl hydroperoxide and its parent compound, cumene (B47948) hydroperoxide, are well-established initiators for free radical polymerization. ontosight.aiatamanchemicals.com The process relies on the homolytic cleavage of the weak oxygen-oxygen bond within the hydroperoxide molecule, typically induced by heat, to produce an alkoxy and a hydroxyl radical. pergan.com These highly reactive radical species can then attack the double bond of a vinyl monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer. pergan.com

The proposed mechanism involves DPE acting as a controlling agent. It does not readily homopolymerize due to steric hindrance but can react with propagating polymer radicals (P•) to form a new, more stable radical. This new radical is less reactive and slows the rate of propagation. This "controlled" radical polymerization system allows for the synthesis of polymers with more defined structures. researchgate.net The interaction of peroxides and hydroperoxides with various components in a polymerization system can be complex, sometimes leading to induced decomposition where polymer radicals attack the initiator, affecting both the reaction rate and the polymer's final chain length. uc.edu

The concentration of the initiator and the reaction temperature are critical parameters that allow for the tailoring of polymer properties. Generally, a higher reaction temperature increases the rate of initiator decomposition, leading to a faster polymerization rate and often a higher degree of monomer conversion. nih.gov However, this can also result in the formation of shorter polymer chains and a lower average molecular weight, as more initiator radicals are generated simultaneously, leading to more individual polymer chains.

The concentration of the initiator has a direct effect on the polymer's molecular weight. As the initiator concentration increases, a larger number of polymer chains are initiated, which, for a given amount of monomer, results in a lower average molecular weight. Research involving the related 1,1-diphenylethylene (B42955) (DPE) in the solution polymerization of methyl methacrylate (B99206) (MMA) provides a clear illustration of this principle. As the amount of DPE is increased, the number-average molecular weight (Mn) of the resulting poly(methyl methacrylate) (PMMA) decreases. researchgate.net

Table 1: Effect of 1,1-Diphenylethylene (DPE) Concentration on the Molecular Weight of PMMA

This table shows the results from the solution polymerization of methyl methacrylate (MMA) with varying amounts of DPE, initiated by AIBN. The data demonstrates that an increase in the DPE to MMA ratio leads to a decrease in the number-average molecular weight (Mn) and a change in the molecular weight distribution (Mw/Mn).

| Entry | [DPE]/[MMA] Molar Ratio | Mn (g/mol) | Mw/Mn (PDI) |

|---|---|---|---|

| 1 | 0.01 | 12,500 | 1.68 |

| 2 | 0.02 | 8,200 | 1.65 |

| 3 | 0.04 | 5,100 | 1.61 |

| 4 | 0.06 | 3,800 | 1.58 |

Data adapted from Nuyken et al. researchgate.net

Co-polymerization Systems Utilizing 1,1-Diphenylethyl Hydroperoxide

Beyond homopolymerization, 1,1-diphenylethyl hydroperoxide and its derivatives are instrumental in the synthesis of copolymers, where two or more different monomers are polymerized together. This allows for the creation of materials that combine the properties of the constituent polymers in a single macromolecule.

The development of controlled radical polymerization techniques has enabled the synthesis of complex polymer architectures like block and graft copolymers. sigmaaldrich.com Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another, while graft copolymers have a main polymer backbone with side chains of a different polymer. nih.govdtic.mil

The use of 1,1-diphenylethylene (DPE) as a mediator in radical polymerization provides a pathway to such controlled architectures. For instance, an amphiphilic diblock copolymer, poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA), was successfully synthesized using a DPE-based method. researchgate.net The process involves first polymerizing methyl methacrylate (MMA) in the presence of DPE to create a PMMA precursor with a reactive DPE end-group. This macroinitiator is then used to initiate the polymerization of a second monomer, tert-butyl acrylate (B77674) (tBA), forming the diblock copolymer PMMA-b-PtBA. Subsequent hydrolysis of the PtBA block yields the final amphiphilic PMMA-b-PAA. researchgate.net Similarly, hydroperoxide groups can be introduced onto a polymer backbone, which can then be used as macroinitiators to graft a second monomer from the backbone, forming a graft copolymer. nsf.gov

Controlling polymer molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are key objectives in modern polymer synthesis. sigmaaldrich.com "Living" or controlled radical polymerization (CRP) methods are the primary strategies to achieve this. sigmaaldrich.com The system utilizing 1,1-diphenylethylene (DPE) is considered a novel CRP method. researchgate.net

The mechanism of control relies on the reversible capping of the growing polymer chain by the DPE molecule. This establishes an equilibrium between active (propagating) chains and dormant (capped) chains. Since most chains are in the dormant state at any given time, the likelihood of termination reactions is significantly reduced. This allows the polymer chains to grow more uniformly, leading to a predictable molecular weight that increases linearly with monomer conversion and a narrow molecular weight distribution (PDI values closer to 1.0). researchgate.netpsu.edu This level of control is essential for creating well-defined block copolymers where the length of each block can be precisely determined. sigmaaldrich.com

Table 2: Synthesis of PMMA-b-PtBA Diblock Copolymer via DPE Method

This table outlines the characteristics of the initial PMMA precursor and the final diblock copolymer, demonstrating the controlled nature of the polymerization. The molecular weights are in good agreement with theoretical values, and the polydispersity index (PDI) remains low.

| Polymer | Monomers | Mn (Theoretical) | Mn (GPC) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PMMA Precursor | MMA | 4,500 g/mol | 5,100 g/mol | 1.61 |

| PMMA-b-PtBA | MMA, tBA | 19,500 g/mol | 18,200 g/mol | 1.55 |

Data adapted from Nuyken et al. researchgate.net

Function as a Curing and Cross-linking Agent in Polymer Networks

1,1-Diphenylethyl hydroperoxide and related organic peroxides like dicumyl peroxide are widely used as curing or cross-linking agents for a variety of polymers, including polyolefins and elastomers. ataman-chemicals.comatamanchemicals.com Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network structure. researchgate.net This transformation converts thermoplastic materials, which soften upon heating, into thermosets or elastomers, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. atamanchemicals.comresearchgate.net

The mechanism involves the thermal decomposition of the peroxide to generate free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer radicals. iupac.org Two polymer radicals can then combine to form a stable carbon-carbon cross-link. researchgate.net The efficiency of this process is dependent on the polymer structure, the peroxide type, and the presence of other additives. researchgate.netiupac.org The concentration of the peroxide is a key variable; increasing the amount of peroxide generally leads to a higher density of cross-links, which in turn enhances properties like heat deformation temperature and impact strength, up to an optimal concentration. mdpi.com

Application in the Curing of Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins (UPRs) are a class of thermosetting polymers that are widely used in composites, coatings, and adhesives. The curing of these resins involves the cross-linking of the unsaturated polyester chains with a reactive diluent, typically a vinyl monomer like styrene. This process transforms the liquid resin into a hard, infusible solid. Organic peroxides, including hydroperoxides, are crucial initiators for this curing reaction. epo.orgresearchgate.net

1,1-Diphenylethyl hydroperoxide, like other hydroperoxides such as cumene hydroperoxide (CHP) and tert-butyl hydroperoxide (TBHP), can be used to initiate the curing of UPRs. epo.orgresearchgate.netgoogle.com The curing process can be tailored for different applications by adjusting the temperature and the use of accelerators.

Hot Curing: In the absence of accelerators, the curing of UPRs requires elevated temperatures, typically in the range of 80 °C to 160 °C. pergan.com At these temperatures, the thermal decomposition of 1,1-diphenylethyl hydroperoxide generates the necessary free radicals to initiate the copolymerization of the polyester and styrene. The choice of peroxide influences the curing characteristics, such as the initiation temperature and the exotherm peak. researchgate.net For instance, studies on similar hydroperoxides like CHP have shown that they allow for curing at relatively high temperatures compared to other peroxides like benzoyl peroxide (BPO). researchgate.net

Cold Curing: For applications where heat cannot be applied, curing can be achieved at ambient temperatures by using a redox system. This involves the addition of an accelerator, typically a metal salt like cobalt naphthenate, which promotes the decomposition of the hydroperoxide at lower temperatures. pergan.comresearchgate.net The interaction between the hydroperoxide and the accelerator generates free radicals, initiating the curing process. The pot life and gel time of the resin can be controlled by the concentration of the peroxide and the accelerator. google.com

The selection of the initiator system has a significant impact on the final properties of the cured resin. The data below, extrapolated from studies on similar hydroperoxides, illustrates the effect of the initiator on curing characteristics.

| Initiator System | Curing Temperature (°C) | Key Characteristics |

| Hydroperoxide (e.g., 1,1-Diphenylethyl Hydroperoxide) | 80-160 | Higher activation energy, suitable for hot curing applications. |

| Hydroperoxide + Cobalt Accelerator | Ambient | Lower activation energy, enables room temperature curing. |

| Benzoyl Peroxide (BPO) | ~80 | Lower curing temperature compared to some hydroperoxides. researchgate.net |

This table is generated based on general principles of UPR curing and data from related hydroperoxides.

Formation of Three-Dimensional Polymer Structures and Networks

The generation of free radicals by 1,1-Diphenylethyl hydroperoxide is fundamental to the creation of cross-linked, three-dimensional (3D) polymer networks. ontosight.aimdpi.com These networks are the basis for many thermosetting materials and hydrogels, providing them with mechanical strength, thermal stability, and chemical resistance.

The process begins with the decomposition of the hydroperoxide, which produces two radical species. These primary radicals attack the double bonds of monomers, initiating the growth of polymer chains. In systems containing multifunctional monomers (monomers with more than one polymerizable group), these growing chains can connect with each other, leading to the formation of a vast, interconnected 3D network. mdpi.com

The structure and properties of the resulting network are influenced by several factors:

Initiator Concentration: A higher concentration of 1,1-diphenylethyl hydroperoxide will lead to a higher concentration of initial radicals, resulting in a more densely cross-linked network.

Monomer Functionality: The use of monomers with two or more reactive sites is essential for the formation of a 3D structure.

Polymerization Conditions: Temperature and reaction time affect the rate of initiation and propagation, thereby influencing the final network architecture.

An example of materials built on 3D polymer networks is hydrogels, which are capable of absorbing large amounts of water. mdpi.com The cross-linked polymer structure prevents the material from dissolving. While studies might use initiators like hydrogen peroxide, the principle of network formation via radical polymerization remains the same for organic hydroperoxides. mdpi.com Similarly, the synthesis of polymer nanosheets via free-radical polymerization demonstrates the ability to create complex 3D structures using appropriate initiators and monomers. nih.gov The role of the initiator is to start the polymerization process that, with the right building blocks, can lead to highly organized, three-dimensional architectures. nih.gov

Integration into Redox Initiation Systems in Polymer Chemistry

Redox initiation systems are a cornerstone of polymer chemistry, particularly for processes that require initiation at moderate to low temperatures. pcimag.comnih.gov These systems consist of a pair of compounds, an oxidizing agent and a reducing agent, that react to generate free radicals. pcimag.com Hydroperoxides, including 1,1-Diphenylethyl hydroperoxide, are effective oxidizing agents in such systems. atamanchemicals.comarkema.com

The primary advantage of redox systems is that the activation energy for radical formation is significantly lower than that for thermal decomposition of the peroxide alone. nih.gov This allows for polymerization to be carried out at temperatures where thermal initiation would be impractically slow. pcimag.com

A typical redox system involving a hydroperoxide can be represented as follows:

ROOH + M^(n+) → RO• + OH⁻ + M^((n+1)+) M^((n+1)+) + Red → M^(n+) + Red•

Where:

ROOH is the hydroperoxide (e.g., 1,1-Diphenylethyl hydroperoxide)

M^(n+) is a metal ion catalyst (e.g., Fe²⁺, Cu⁺)

Red is the reducing agent (e.g., ascorbic acid, sodium formaldehyde (B43269) sulfoxylate)

This mechanism is widely employed in emulsion polymerization, where the water-solubility of some components of the redox system is advantageous. pcimag.compergan.com

Synergistic Effects with Reducing Agents for Enhanced Radical Generation

The efficiency of a redox initiation system lies in the synergistic interaction between the hydroperoxide and the reducing agent, often facilitated by a metal catalyst. nih.gov This synergy leads to a rapid and continuous supply of free radicals, even at low temperatures. pcimag.com

The role of the reducing agent is to regenerate the lower oxidation state of the metal ion, allowing it to participate in multiple radical-generating decomposition reactions with the hydroperoxide. scispace.com This catalytic cycle dramatically increases the rate of radical production compared to the simple reaction between the hydroperoxide and the metal ion alone.

A well-documented example is the system comprising tert-butyl hydroperoxide (tBHP), L-ascorbic acid (a reducing agent), and an iron (III) salt. nih.gov The iron is first reduced to its Fe(II) state by the ascorbic acid, and the Fe(II) then reacts with the hydroperoxide to generate a radical. This interaction allows for a much higher rate of polymerization than would be possible otherwise. The following table summarizes the components of a typical hydroperoxide-based redox system.

| Component | Role | Example Compounds |

| Oxidizing Agent | Source of radicals | 1,1-Diphenylethyl hydroperoxide, tert-Butyl hydroperoxide (tBHP), Cumene hydroperoxide (CHP) pcimag.comatamanchemicals.com |

| Reducing Agent | Regenerates catalyst | L-ascorbic acid, Sodium formaldehyde sulfoxylate, Sodium dithionite (B78146) nih.govscispace.com |

| Catalyst | Facilitates electron transfer | Iron (II) or (III) salts, Copper (I) salts nih.govscispace.com |

Low-Temperature Polymerization Applications and Controlled Polymerization

A significant advantage of using 1,1-Diphenylethyl hydroperoxide in a redox system is the ability to conduct polymerization at low temperatures, including sub-zero conditions. nih.govscispace.com This is particularly valuable for the polymerization of volatile monomers or in situations where high temperatures could lead to undesirable side reactions or degradation of the polymer.

Research has demonstrated the effectiveness of hydroperoxide-based redox systems for initiating polymerization at temperatures ranging from 60°C down to -1°C and even lower. nih.gov For instance, the polymerization of vinyl chloride has been successfully initiated at -15°C using a redox system containing a hydroperoxide, an iron salt, and a reducing agent. scispace.com

The ability to initiate polymerization at low temperatures provides several benefits:

Improved Polymer Properties: Lower polymerization temperatures can lead to polymers with higher molecular weights and narrower molecular weight distributions, which can enhance mechanical properties.

Energy Savings: Operating at lower temperatures reduces the energy costs associated with heating the reaction vessel.

Enhanced Safety: For highly exothermic polymerizations, low-temperature initiation provides better control over the reaction and reduces the risk of thermal runaways.

The flexibility of redox systems allows for a degree of control over the polymerization process. By adjusting the concentrations of the hydroperoxide, reducing agent, and catalyst, the rate of initiation can be finely tuned. nih.gov This control is essential for producing polymers with specific, desired properties. While not a "living" polymerization in the strictest sense, the ability to modulate the initiation rate provides a pathway to controlled polymer synthesis.

Advanced Spectroscopic and Computational Characterization of 1,1 Diphenylethyl Hydroperoxide and Derived Species

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering deep insights into the molecular framework, connectivity, and environment of nuclei.

¹H and ¹³C NMR spectra serve as unique molecular fingerprints for 1,1-diphenylethyl hydroperoxide. The chemical shifts of the protons and carbons are indicative of their specific electronic environments within the molecule.

In a typical ¹H NMR spectrum, the hydroperoxy proton (-OOH) is particularly noteworthy. Its resonance can be significantly deshielded and often appears as a broad singlet, with a chemical shift that is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. For instance, the hydroperoxide proton signal in various organic hydroperoxides has been observed in a range of δ 8.8 to 9.6 ppm, particularly when intramolecular hydrogen bonding is present. nih.gov In a study on hydrogen peroxide determination, the H₂O₂ peak was quantified at δ 10.2 ppm in DMSO-d₆. rsc.org The aromatic protons of the two phenyl groups typically appear in the range of δ 7.2-7.6 ppm, while the methyl protons give rise to a sharp singlet at higher field, generally around δ 1.6-1.8 ppm.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon atom bonded to the hydroperoxy group and the two phenyl rings (C-OOH) is found at a characteristic downfield shift. The carbons of the phenyl rings show a series of signals in the aromatic region (approximately δ 125-147 ppm), and the methyl carbon signal appears at a much higher field. beilstein-journals.org The difference in chemical shifts between cis and trans isomers in related hydroperoxide systems can be as large as 5 to 6 ppm for the methine CH-O-O-H carbons, serving as a diagnostic tool for geometric isomerism. researchgate.net

Table 1: Typical NMR Spectroscopic Data for 1,1-Diphenylethyl Hydroperoxide Moiety

| Nucleus | Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Hydroperoxy proton (-OOH) | 8.0 - 10.5 |

| ¹H | Phenyl protons (-C₆H₅) | 7.2 - 7.6 |

| ¹H | Methyl protons (-CH₃) | 1.6 - 1.8 |

| ¹³C | Quaternary Carbon (C-OOH) | 80 - 90 |

| ¹³C | Phenyl Carbons (-C₆H₅) | 125 - 148 |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for the accurate prediction of NMR parameters and the conformational analysis of flexible molecules like hydroperoxides. rsc.orgresearchgate.net By calculating the NMR chemical shifts and coupling constants for various possible conformers, a theoretical dataset is generated. chemrxiv.org Comparison of these calculated values with experimental data allows for the identification of the most probable conformation or the distribution of conformers in solution. researchgate.netcopernicus.org

This approach is especially powerful for distinguishing between stereoisomers, such as diastereomers, where subtle differences in geometry lead to small but measurable changes in NMR spectra. nih.gov Methods like the DP4+ probability, which uses calculated NMR data, have been developed to provide a confidence level for the assignment of a specific stereostructure. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations, often showing excellent correlation with experimental results. nih.govnih.gov For complex systems, integrated approaches like the Our N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method can be used to balance computational cost and accuracy. nih.gov

The progress of reactions involving 1,1-diphenylethyl hydroperoxide can be monitored in real-time using in situ NMR techniques. This allows for the observation of reactants, transient intermediates, and products directly in the reaction mixture without the need for isolation. whiterose.ac.uk Techniques such as ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful for establishing connectivity in products and can help identify and quantify complex mixtures of hydroperoxide isomers. researchgate.net

Furthermore, NMR relaxometry, which measures the transverse relaxation rate (R₂), can be used to follow reaction kinetics, as demonstrated in the decomposition of hydrogen peroxide. epa.gov Changes in the chemical environment and molecular dynamics during a reaction lead to changes in relaxation times, providing a quantitative measure of reaction progress. epa.govnih.gov The development of benchtop NMR spectrometers has also made reaction monitoring more accessible for a wide range of chemical transformations. whiterose.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The hydroperoxy functional group (OOH) has distinct vibrational modes that can be readily identified. In IR spectroscopy, the O-H stretching vibration of the hydroperoxide group gives rise to a characteristic band. mdpi.com This band is typically observed in the region of 3600–3400 cm⁻¹. mdpi.com The exact position and width of this peak are influenced by hydrogen bonding; stronger hydrogen bonding leads to a broader and lower-frequency band. spectroscopyonline.com

Raman spectroscopy offers a complementary view. While the O-H stretch is often weak in Raman spectra, the O-O stretching vibration is a characteristic and readily observable peak. For hydroperoxides, the ν(O-O) mode is typically found in the range of 800-900 cm⁻¹. conicet.gov.ar In a study of a hydroperoxo-heme intermediate, this stretch was observed at 799 cm⁻¹. nih.gov This peak is a reliable indicator for the presence of the peroxide bond.

Table 2: Characteristic Vibrational Frequencies for the Hydroperoxide Group

| Technique | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Infrared (IR) | O-H Stretch | 3400 - 3600 |

Both IR and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving 1,1-diphenylethyl hydroperoxide. youtube.com By tracking the intensity of specific vibrational bands over time, one can follow the consumption of the starting material and the formation of products.

For example, in a decomposition reaction where 1,1-diphenylethyl hydroperoxide breaks down, the disappearance of the characteristic O-O-H stretching band in the IR spectrum (3400-3600 cm⁻¹) or the O-O stretching band in the Raman spectrum (800-900 cm⁻¹) would signify the consumption of the hydroperoxide. conicet.gov.aryoutube.com Concurrently, the appearance of new peaks would indicate product formation. If the decomposition yields acetophenone (B1666503) and methanol, one would expect to see the emergence of a strong carbonyl (C=O) stretching band around 1685 cm⁻¹ for the ketone and a broad O-H stretching band centered around 3300 cm⁻¹ for the alcohol. This ability to simultaneously observe the decrease in reactant signals and the increase in product signals provides a clear picture of the reaction kinetics and mechanism. youtube.com

Mass Spectrometry (MS) and Hyphenated Techniques for Product Identification

Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, is indispensable in the characterization of 1,1-diphenylethyl hydroperoxide and its derived species. When coupled with chromatographic separation techniques, it allows for the detailed analysis of complex mixtures that can arise from the synthesis or decomposition of this hydroperoxide.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

The analysis of complex mixtures containing 1,1-diphenylethyl hydroperoxide and its degradation products often employs the hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods are crucial for separating and identifying the various components, which can include unreacted starting materials, the hydroperoxide itself, and a range of decomposition products.

GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. However, the thermal lability of hydroperoxides like 1,1-diphenylethyl hydroperoxide presents a significant challenge, as they can decompose in the hot GC inlet. mdpi.comnih.gov To circumvent this, derivatization techniques are often employed. For instance, the hydroperoxide can be converted to a more stable trimethylsilyl (B98337) (TMS) peroxide, which can then be analyzed by GC-MS without significant degradation. nih.gov The mass spectra of these derivatives provide key structural information. The major decomposition products of 1,1-diphenylethyl hydroperoxide that can be identified by GC-MS include acetophenone, 2-phenyl-2-propanol, and phenol (B47542), each exhibiting characteristic fragmentation patterns.

HPLC-MS is better suited for the analysis of thermally labile and non-volatile compounds, making it an excellent choice for directly studying 1,1-diphenylethyl hydroperoxide and its polar decomposition products without the need for derivatization. mdpi.comnih.gov Reversed-phase HPLC, using a C18 column, is commonly used to separate the components of the reaction mixture based on their polarity. The eluent is then introduced into the mass spectrometer, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. nih.govpnas.org For instance, in the analysis of cumene (B47948) hydroperoxide, a close structural analog, APCI-MS has been used to identify the hydroperoxide by observing its ammoniated molecular ion, [M+NH₄]⁺. copernicus.org Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, yielding characteristic neutral losses, such as the loss of H₂O₂, which is indicative of a hydroperoxide. copernicus.org

A typical HPLC-MS analysis of a decomposed 1,1-diphenylethyl hydroperoxide sample might reveal the presence of the parent hydroperoxide, as well as key byproducts. The table below illustrates the expected major products and their likely detection method.

| Compound | Molecular Weight | Likely Detection Method | Key Mass Spectral Features |

| 1,1-Diphenylethyl hydroperoxide | 214.26 g/mol | HPLC-MS (APCI/ESI) | [M+H]⁺, [M+NH₄]⁺, or [M-H]⁻ ions; MS/MS fragmentation showing loss of H₂O₂ |

| Acetophenone | 120.15 g/mol | GC-MS, HPLC-MS | Molecular ion at m/z 120; characteristic fragments at m/z 105 and 77 |

| 2-Phenyl-2-propanol | 136.19 g/mol | GC-MS, HPLC-MS | Molecular ion at m/z 136; fragment at m/z 121 (loss of CH₃) |

| Phenol | 94.11 g/mol | GC-MS, HPLC-MS | Molecular ion at m/z 94; characteristic fragmentation pattern |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 1,1-diphenylethyl hydroperoxide and its derivatives by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, which is often sufficient to distinguish between compounds with the same nominal mass but different chemical formulas. copernicus.org

For example, the molecular formula of 1,1-diphenylethyl hydroperoxide is C₁₄H₁₄O₂. Its theoretical monoisotopic mass is 214.0994 u. An HRMS instrument can measure this mass with an accuracy of a few parts per million (ppm), making it possible to confidently differentiate it from other potential isobaric compounds. This is particularly important when analyzing complex reaction mixtures where multiple products may be formed.

In the study of decomposition products, HRMS can definitively identify unknowns. For instance, if a product is suspected to be acetophenone (C₈H₈O, theoretical mass 120.0575 u) or an isomer with a different elemental composition, HRMS can readily distinguish between them based on their exact masses. The table below presents a hypothetical scenario illustrating the power of HRMS in identifying potential products from the decomposition of 1,1-diphenylethyl hydroperoxide.

| Measured m/z (HRMS) | Possible Formula | Calculated Mass (u) | Mass Difference (ppm) | Tentative Identification |

| 214.0991 | C₁₄H₁₄O₂ | 214.0994 | -1.4 | 1,1-Diphenylethyl hydroperoxide |

| 120.0573 | C₈H₈O | 120.0575 | -1.7 | Acetophenone |

| 136.0886 | C₉H₁₂O | 136.0888 | -1.5 | 2-Phenyl-2-propanol |

| 94.0417 | C₆H₆O | 94.0419 | -2.1 | Phenol |

The use of HRMS, often in conjunction with tandem mass spectrometry (HRMS/MS), provides a high degree of confidence in the structural elucidation of the various species derived from 1,1-diphenylethyl hydroperoxide.

Theoretical Chemistry and Computational Modeling Approaches

Theoretical chemistry and computational modeling provide invaluable insights into the intrinsic properties and reactivity of 1,1-diphenylethyl hydroperoxide and its derivatives at a molecular level. These methods complement experimental studies by offering a detailed understanding of electronic structure, reaction energetics, and mechanistic pathways that can be difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like 1,1-diphenylethyl hydroperoxide. researchgate.netacs.org By calculating the electron density, DFT can provide information about molecular orbitals, electrostatic potential, and the distribution of charge within the molecule.

For 1,1-diphenylethyl hydroperoxide, DFT calculations can reveal the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of reactivity. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO indicates its propensity to accept electrons. In the case of the hydroperoxide, the HOMO is typically localized on the peroxide (-O-O-) bond, indicating that this is a likely site for oxidative reactions.

Furthermore, DFT can be used to map the electrostatic potential (ESP) onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,1-diphenylethyl hydroperoxide, the ESP map would show a region of negative potential around the oxygen atoms of the hydroperoxy group, making them susceptible to attack by electrophiles or coordination to metal centers.

Calculation of Bond Dissociation Energies and Activation Barriers for Key Reactions

Computational methods, particularly DFT and high-level ab initio calculations, are instrumental in determining the bond dissociation energies (BDEs) and activation barriers for key reactions of 1,1-diphenylethyl hydroperoxide. nih.gov The BDE of the peroxide bond (O-O) is a critical parameter that governs its thermal stability and reactivity.

The homolytic cleavage of the O-O bond is often the initial step in the thermal decomposition of hydroperoxides. The energy required for this process, the O-O BDE, can be calculated with good accuracy using methods like G4, CBS-QB3, or certain DFT functionals. Studies on the closely related cumene hydroperoxide (PhC(CH₃)₂OOH) provide a strong basis for estimating the BDE of 1,1-diphenylethyl hydroperoxide. researchgate.net The calculated O-O BDE for cumene hydroperoxide is around 36-38 kcal/mol. Given the structural similarity, the O-O BDE of 1,1-diphenylethyl hydroperoxide is expected to be in a similar range.

The following table presents calculated O-O bond dissociation energies for cumene hydroperoxide using different computational methods, which serve as a proxy for 1,1-diphenylethyl hydroperoxide.

| Computational Method | Calculated O-O BDE (kcal/mol) | Reference |

| B3LYP/6-31G(d) | 36.4 | researchgate.net |

| G3(MP2)//B3LYP/6-31G(d) | 37.8 | researchgate.net |

| CBS-QB3 | 38.2 | N/A |

Beyond BDEs, computational chemistry can be used to calculate the activation barriers (Ea) for various decomposition pathways. For example, the acid-catalyzed decomposition of 1,1-diphenylethyl hydroperoxide to phenol and acetone (B3395972) (a Hock rearrangement) proceeds through a series of steps, each with a specific activation barrier. DFT calculations can model the entire reaction coordinate, identifying the transition state structures and their corresponding energies. This information is crucial for understanding the reaction kinetics and predicting the major products under different conditions.

Elucidation of Reaction Pathways and Identification of Transition States

Computational modeling is a powerful tool for elucidating complex reaction pathways and identifying the fleeting transition states that connect reactants, intermediates, and products. mun.ca For 1,1-diphenylethyl hydroperoxide, this is particularly valuable for understanding its decomposition mechanisms, which can be influenced by factors such as temperature, solvent, and the presence of catalysts.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the minimum energy pathways that the reaction is most likely to follow. This involves locating the transition state (TS) for each elementary step, which corresponds to a saddle point on the PES. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes occurring during that step.

For the thermal decomposition of 1,1-diphenylethyl hydroperoxide, computational studies can explore various competing pathways, including:

Homolytic O-O bond cleavage: Leading to the formation of a 1,1-diphenylethoxy radical and a hydroxyl radical.

Hock rearrangement: In the presence of an acid catalyst, this pathway leads to the formation of phenol and acetone. Computational modeling can elucidate the concerted or stepwise nature of this rearrangement and the role of the catalyst in lowering the activation barriers.

Reactions with other species: The interaction of the hydroperoxide with radicals, metal ions, or other molecules can also be modeled to understand induced decomposition pathways.

Future Research Directions and Interdisciplinary Perspectives for 1,1 Diphenylethyl Hydroperoxide Research

Development of Novel Catalytic Systems for Selective and Sustainable Synthesis

The conventional synthesis of 1,1-diphenylethyl hydroperoxide involves the catalyzed reaction of 1,1-diphenylethylene (B42955) with oxygen. ontosight.ai While effective, future research must prioritize the development of more selective, efficient, and environmentally benign catalytic systems. The principles of green chemistry, such as the use of reusable catalysts and safer reagents, are central to this endeavor. nanochemres.org

Future research should focus on several promising catalytic strategies:

Heterogeneous Catalysis: Moving from homogeneous catalysts to solid, reusable catalysts can simplify product purification and catalyst recovery. Materials like metal-organic frameworks (MOFs) or functionalized porous carbons could offer high surface area and tunable active sites for selective oxidation. beilstein-journals.org

Biologically Inspired Catalysis: Metallopeptides and other bio-inspired molecules are known to catalyze selective oxidation reactions under mild conditions with high efficiency. scispace.com Exploring these systems could lead to highly selective and sustainable synthetic routes.

Process Intensification: Techniques such as ultrasound-assisted synthesis and flow chemistry can significantly enhance reaction rates and improve process control. mdpi.com Coupling these with in-situ generation of the oxidizing agent (e.g., H₂O₂) could offer a safer and more sustainable manufacturing process. rsc.orgacs.org

Table 1: Comparison of Potential Catalytic Systems for 1,1-Diphenylethyl Hydroperoxide Synthesis

| Catalytic System | Potential Advantages | Research Challenges |

| Heterogeneous Catalysts (e.g., MOFs, functionalized carbons) | High reusability, simplified purification, tunable selectivity. beilstein-journals.org | Catalyst deactivation, mass transfer limitations, scaling up synthesis. |

| Biocatalysts (e.g., Metallopeptides) | High selectivity, mild reaction conditions, environmentally benign. scispace.com | Catalyst stability, cost of production, lower throughput. |

| Phase-Transfer Catalysis (PTC) | Use of inexpensive bases, minimization of organic solvents, high yields. mdpi.com | Catalyst separation and recycling, potential for side reactions. |

| Integrated In-Situ Oxidant Generation | Enhanced safety (avoids transport/storage of high-concentration peroxides), process efficiency. rsc.orgacs.org | Matching reaction kinetics, catalyst compatibility for dual function. |

In-depth Understanding of Complex Radical Reaction Networks and Their Control

The primary function of 1,1-diphenylethyl hydroperoxide stems from its decomposition into free radicals. ontosight.ai This process, however, is not a simple O-O bond cleavage but a complex network of competing reactions that produce various radical species. beilstein-journals.orgacs.org A fundamental goal for future research is to map and control these intricate radical reaction networks.

The thermal or photochemical decomposition initiates a cascade, likely involving cumyloxyl and hydroxyl radicals. acs.orgresearchgate.net Understanding the subsequent reactions of these primary radicals—such as hydrogen abstraction, beta-scission, and addition to monomers—is critical for controlling the outcomes of processes like polymerization.

Key research objectives include:

Mapping Reaction Pathways: Systematically identifying all significant radical intermediates and their subsequent reaction products under various conditions (temperature, solvent, presence of additives).

Kinetic and Mechanistic Studies: Quantifying the rate constants for key decomposition and radical transfer steps. The kinetics can be influenced by the surrounding medium, such as the polymer matrix itself. researchgate.net

Selective Radical Generation: Developing methods to control which radical species are predominantly formed. This could be achieved through the use of specific metal catalysts that favor certain decomposition pathways or by tailoring the light source in photochemical decomposition. royalsocietypublishing.org The Fenton reaction, involving iron salts and peroxides, serves as a classic model for metal-mediated radical generation. royalsocietypublishing.orgnih.gov

Table 2: Key Radical Species and Potential Reactions in 1,1-Diphenylethyl Hydroperoxide Decomposition

| Radical Species | Formation Method | Potential Subsequent Reactions |

| 1,1-Diphenylethoxy Radical | Homolytic cleavage of O-O bond. acs.org | Hydrogen abstraction, β-scission to form acetophenone (B1666503) and a methyl radical, addition to monomers. |

| Hydroxyl Radical | Homolytic cleavage of O-O bond. acs.org | Highly reactive, rapid hydrogen abstraction from solvent or substrate. |

| Peroxyl Radicals | Reaction of carbon-centered radicals with O₂. beilstein-journals.org | Hydrogen abstraction to form new hydroperoxides, cyclization reactions. |

| Carbon-Centered Radicals | Hydrogen abstraction from substrate by primary radicals. beilstein-journals.org | Reaction with O₂ to form peroxyl radicals, initiation of polymerization. |

Exploration of New Polymerization Applications and Advanced Material Design

While 1,1-diphenylethyl hydroperoxide is a known polymerization initiator, its potential has been largely confined to conventional free-radical polymerization. ontosight.ai The future lies in harnessing its unique structure for the synthesis of advanced polymers with precisely controlled architectures and functionalities. The chemistry of its precursor, 1,1-diphenylethylene, is widely used to create complex macromolecular structures, suggesting significant untapped potential for the hydroperoxide initiator. researchgate.net

Future applications could include:

Controlled Radical Polymerization (CRP): Adapting 1,1-diphenylethyl hydroperoxide for use in CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This would enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block, graft, and star polymers.

Functional Materials: Initiating the polymerization of functional monomers to create materials with tailored properties, such as stimuli-responsive hydrogels, self-healing polymers, or advanced coatings.

Grafting and Surface Modification: Using the hydroperoxide to initiate "grafting-from" polymerization on surfaces, creating polymer brushes that can alter the surface properties of materials for applications in biocompatibility, lubrication, or sensing.

Table 3: Potential Advanced Polymer Applications for 1,1-Diphenylethyl Hydroperoxide

| Polymer Architecture/Application | Relevant Polymerization Technique | Potential Advantage of Using 1,1-Diphenylethyl Hydroperoxide |

| Well-defined Block Copolymers | Controlled Radical Polymerization (ATRP, RAFT) | Potential for creating unique block sequences due to the bulky diphenylmethyl initiating fragment. |